N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463758
InChI: InChI=1S/C13H27N3/c1-15(2)12-5-3-4-6-13(12)16(10-9-14)11-7-8-11/h11-13H,3-10,14H2,1-2H3
SMILES: CN(C)C1CCCCC1N(CCN)C2CC2
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

CAS No.:

Cat. No.: VC13463758

Molecular Formula: C13H27N3

Molecular Weight: 225.37 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-ethyl)-N-cyclopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine -

Specification

Molecular Formula C13H27N3
Molecular Weight 225.37 g/mol
IUPAC Name 2-N-(2-aminoethyl)-2-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,2-diamine
Standard InChI InChI=1S/C13H27N3/c1-15(2)12-5-3-4-6-13(12)16(10-9-14)11-7-8-11/h11-13H,3-10,14H2,1-2H3
Standard InChI Key VFPRPBYSHOJXEH-UHFFFAOYSA-N
SMILES CN(C)C1CCCCC1N(CCN)C2CC2
Canonical SMILES CN(C)C1CCCCC1N(CCN)C2CC2

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is 4-N-(2-aminoethyl)-4-N-cyclopropyl-1-N,1-N-dimethylcyclohexane-1,4-diamine, with a canonical SMILES string of CN(C)C1CCC(CC1)N(CCN)C2CC2. Key physicochemical properties include:

PropertyValueSource
Molecular Weight225.37 g/mol
Density0.902 g/mL at 25°C
Boiling Point186.8 ± 8.0°C at 760 mmHg
Flash Point60.2 ± 10.2°C
Vapour Pressure0.7 ± 0.4 mmHg at 25°C

The cyclopropyl group introduces ring strain, enhancing reactivity, while the dimethylamino groups contribute to ligand stability in metal complexes .

Synthesis and Retrosynthetic Pathways

Synthetic Routes

The compound is synthesized via a three-step process:

  • Ring-Opening Reaction: Cyclohexene oxide reacts with aqueous methylamine to form trans-2-(methylamino)cyclohexanol .

  • Mitsunobu Reaction: The intermediate undergoes Mitsunobu conditions to yield 7-methyl-7-azabicyclo[4.1.0]heptane .

  • Ring-Opening with Methylamine: The bicyclic intermediate reacts with methylamine at 110°C to produce the target compound .

Retrosynthetic Analysis

Applications in Catalysis and Organic Synthesis

Role in Copper-Catalyzed Coupling Reactions

The compound serves as a ligand in Cu(I)-mediated C–N bond-forming reactions, enabling:

  • N-Arylation of Indoles: Facilitates coupling of aryl halides with indoles to form N-aryl derivatives .

  • Vinylsulfoximine Synthesis: Couples NH-sulfoximes with vinyl bromides .

Comparative Efficacy with Analogues

Compared to N,N’-Dimethylcyclohexane-1,2-diamine (CAS: 68173-05-7), the cyclopropyl moiety in this compound enhances steric bulk, improving catalytic activity in hindered substrates .

Physicochemical and Spectroscopic Data

Spectral Signatures

  • IR Spectroscopy: N–H stretches at 3300–3500 cm⁻¹ and C–N vibrations at 1250–1350 cm⁻¹ .

  • NMR (CDCl₃):

    • 1H^1\text{H}: δ 2.8–3.2 (m, N–CH₃), δ 1.4–1.8 (m, cyclohexane protons) .

    • 13C^{13}\text{C}: δ 45–50 (N–CH₃), δ 25–30 (cyclopropyl carbons) .

Comparative Analysis with Structural Analogues

CompoundCAS NumberKey DifferencesApplications
N,N’-Dimethylcyclohexane-1,2-diamine68173-05-7Lacks cyclopropyl group; lower steric bulkLigand in Pd-catalyzed reactions
N,N’-Dimethylethylenediamine110-70-3Linear structure; higher flexibilitySolvent in coordination chemistry

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